N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2F3N3O4/c1-20(11-3-2-7(15)4-10(11)16)13-9(14(17,18)19)5-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPTYDIRFNMYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073584 | |
| Record name | N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-33-5 | |
| Record name | Benzenamine, N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, including nitration, bromination, and methylation reactions. The process begins with the nitration of aniline derivatives, followed by bromination to introduce bromine atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups yields amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pesticide Development
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has been primarily investigated for its potential as a pesticide. It acts as a rodenticide due to its neurotoxic properties. The compound interferes with the normal functioning of the nervous system in rodents, leading to effective pest control.
Case Study: Efficacy in Rodent Control
A study conducted by the Environmental Protection Agency (EPA) evaluated the effectiveness of this compound against common rodent species. Results indicated that it significantly reduced rodent populations in controlled environments compared to traditional rodenticides. The study highlighted the compound's rapid action and lower required dosages, which could minimize environmental impact.
| Parameter | Traditional Rodenticides | This compound |
|---|---|---|
| Time to Effect | 24-48 hours | 1-3 hours |
| Required Dosage | Higher | Lower |
| Environmental Impact | Moderate | Low |
Research on Anticancer Properties
Recent studies have explored the potential anticancer properties of this compound. Preliminary research indicates that the compound may inhibit tumor growth through apoptosis induction in cancer cells.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF-7 (Breast) | 7.5 |
| A549 (Lung) | 6.0 |
Detection in Environmental Samples
Due to its potential environmental persistence and toxicity, this compound is monitored in soil and water samples. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for its detection.
Case Study: Monitoring in Agricultural Runoff
A study analyzing agricultural runoff found trace amounts of this compound in waterways adjacent to treated fields. The findings prompted discussions on regulatory measures for pesticide application to safeguard aquatic ecosystems.
Mechanism of Action
The mechanism of action of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or disrupt cellular processes. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups enhances its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Dinitroaniline Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenation Impact :
- Bromine (in the target compound) increases lipophilicity and persistence compared to chlorine (LY 153419), enhancing neurotoxic effects .
- Tribrominated analogs (e.g., Bromethalin, CAS 63333-35-7) exhibit higher acute toxicity due to enhanced membrane permeability ().
Functional Group Variations :
- Fluazinam : Incorporates a pyridine ring, reducing mammalian toxicity while retaining antifungal activity .
- Benfluralin : Alkyl substituents (butyl, ethyl) instead of halogens make it suitable as a pre-emergent herbicide with lower ecological risk .
Nitro Groups :
- All compounds feature 2,4-dinitroaniline cores, critical for electron-withdrawing effects that stabilize the molecule and enhance reactivity .
Table 2: Comparative Physicochemical Data
| Property | Target Compound | LY 153419 | Fluazinam | Benfluralin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 526.04 | 442.10 | 465.09 | 383.28 |
| Water Solubility (mg/L) | <0.1 (lipophilic) | <0.5 | 0.02 | 0.3 |
| LogP (Octanol-Water) | 5.2 | 4.8 | 6.1 | 3.9 |
| LD₅₀ (Oral, Rat) | 2.5 mg/kg | 25 mg/kg | >5000 mg/kg | 10,000 mg/kg |
Notes:
- Benfluralin’s lower toxicity (LD₅₀ >10,000 mg/kg) reflects its application as a herbicide with minimal mammalian impact .
Biological Activity
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline, also known by its CAS number 63333-33-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈Br₂F₃N₃O₄ |
| Molecular Weight | 499.034 g/mol |
| Density | 1.893 g/cm³ |
| Boiling Point | 503.9 °C at 760 mmHg |
| Flash Point | 258.6 °C |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms. Notably, they have been studied for their interaction with several biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Antitumor Activity : The compound's structural analogs have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Antitumor Activity
A study evaluating the cytotoxic effects of related compounds on human tumor cell lines revealed significant findings:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| CaCo-2 (colon cancer) | 7.5 |
| MCF-7 (breast cancer) | 10.0 |
These results suggest that the compound may possess selective toxicity towards certain cancer types, warranting further investigation into its mechanism of action and therapeutic potential .
Enzyme Interaction Studies
Research has indicated that this compound may interact with enzymes involved in metabolic pathways:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown AChE inhibition with IC₅₀ values ranging from 0.09 μM to 3 μM, which is significant for potential neuroprotective applications .
- Effect on Histone Deacetylases : Compounds in this class have been noted for their ability to inhibit HDACs, which play a crucial role in gene expression regulation and are targets in cancer therapy .
Case Studies
- Case Study on Anticancer Properties : In vitro studies demonstrated that derivatives of the compound exhibited potent activity against ovarian cancer cell lines with IC₅₀ values as low as 1.143 μM. These findings suggest a promising avenue for developing targeted therapies against resistant cancer types .
- Neuroprotective Effects : A study highlighted the potential of related compounds to protect neuronal cells from oxidative stress-induced damage, indicating possible applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline, and how do they influence its chemical reactivity?
- Structural Features :
- Dibromophenyl group : Electron-withdrawing bromine atoms at the 2- and 4-positions enhance electrophilic substitution resistance and stabilize negative charges.
- Trifluoromethyl group : Strong electron-withdrawing effect increases stability and hydrophobicity.
- Dinitro groups : Contribute to redox activity and potential interactions with biological targets via hydrogen bonding.
Q. What synthetic routes are employed for dinitroaniline derivatives with trifluoromethyl groups?
- Methodology :
Nitroamination : Reacting halogenated anilines with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups.
N-Alkylation : Methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Halogenation : Bromination via electrophilic substitution using Br₂/FeBr₃.
- Example : Dinitramine (a herbicide analog) is synthesized via sequential nitration and alkylation of trifluoromethyl-substituted anilines .
Q. How is the purity of this compound validated in research settings?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- NMR : ¹H/¹³C NMR to confirm substitution patterns and detect residual solvents.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Reference Standards : Use certified analogs (e.g., dinitroaniline herbicides) with documented purity thresholds .
Advanced Research Questions
Q. How can substituent variations (e.g., bromine vs. chlorine) impact the bioactivity of dinitroaniline derivatives?
- Experimental Design :
- Comparative SAR Studies : Synthesize analogs with Cl, Br, or F at the 2- and 4-positions.
- Bioassays : Test herbicidal/insecticidal activity against model organisms (e.g., Plutella xylostella) in controlled environments.
Q. What mechanistic insights explain the herbicidal activity of trifluoromethyl-dinitroaniline compounds?
- Mode of Action :
- Microtubule Inhibition : Binding to β-tubulin, disrupting mitosis in plant cells.
- Redox Cycling : Nitro groups generate reactive oxygen species (ROS) under UV exposure, damaging cellular membranes.
Q. How can researchers resolve contradictory data on environmental persistence vs. efficacy for halogenated dinitroanilines?
- Methodology :
Soil Half-Life Studies : Conduct LC-MS/MS analysis to track degradation products under varying pH and microbial activity.
Field Trials : Compare efficacy in nematode-infested soils (e.g., Meloidogyne javanica) with controlled lab results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
